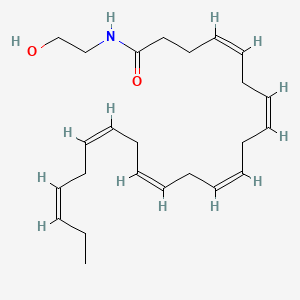

Synaptamide

Description

structurally similar to the endocannabinoid N-arachidonoylethanolamine (anandamide)

Propriétés

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEHOLRSGZPBSM-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678596 | |

| Record name | N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docosahexaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

162758-94-3 | |

| Record name | Synaptamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162758-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosahexaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Endogenous Synthesis of Synaptamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous synthesis pathway of Synaptamide (N-docosahexaenoylethanolamine), a critical endocannabinoid-like metabolite of docosahexaenoic acid (DHA). This document details the enzymatic cascade, key molecular intermediates, and regulatory mechanisms governing its production in neuronal tissues. It is intended to serve as a comprehensive resource for researchers in neuroscience and pharmacology, as well as professionals engaged in the development of novel therapeutics targeting neurological and inflammatory disorders.

Introduction to this compound

This compound, or N-docosahexaenoylethanolamine (DHEA), is an endogenous lipid mediator synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] It plays a crucial role in promoting neurogenesis, neurite outgrowth, and synaptogenesis.[4][5] Structurally analogous to the endocannabinoid anandamide, this compound's biological activities are primarily mediated through the G-protein coupled receptor 110 (GPR110), rather than classical cannabinoid receptors. Understanding its synthesis is paramount for harnessing its therapeutic potential.

The N-Acylation Phosphodiesterase Pathway: The Core Synthesis Route

The primary and most physiologically relevant pathway for this compound synthesis is the N-acylation phosphodiesterase pathway, which mirrors the biosynthesis of anandamide. This multi-step enzymatic process occurs within neuronal cells and involves the following key stages:

-

Precursor Incorporation : The synthesis is initiated with the availability of docosahexaenoic acid (DHA). Unesterified DHA is a more efficient precursor for this compound production compared to DHA-lysophosphatidylcholine (DHA-lysoPC), with studies showing it to be 1.5 to 2.4 times more effective at equimolar concentrations.

-

Formation of N-Docosahexaenoylphosphatidylethanolamine (NDoPE) : In the pivotal first step, DHA is incorporated into a phosphatidylethanolamine (PE) molecule to form the intermediate, N-docosahexaenoylphosphatidylethanolamine (NDoPE). This reaction is catalyzed by a yet-to-be-fully-characterized N-acyltransferase. A significant portion, over 80%, of the NDoPE produced is in the plasmalogen form (pNDoPE).

-

Hydrolysis to this compound : The final step involves the hydrolysis of NDoPE by the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This releases this compound and phosphatidic acid. The precursor-product relationship is evidenced by the rapid formation of NDoPE followed by a slower production of this compound.

An alternative, though less favored, pathway involves the direct condensation of DHA and ethanolamine. However, the high substrate concentrations required make this route less likely under normal physiological conditions.

Degradation of this compound

The biological activity of this compound is terminated through enzymatic degradation. The primary enzyme responsible for this is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes this compound back into its constituent molecules: DHA and ethanolamine. Inhibition of FAAH has been shown to significantly increase the detectable levels of this compound in experimental settings.

Quantitative Analysis of this compound Synthesis

The synthesis of this compound and its precursor NDoPE has been quantitatively assessed in various experimental models. The following tables summarize key findings from studies utilizing Neuro2A cells and hippocampal neuron cultures.

| Parameter | Unesterified DHA | DHA-lysoPC | Reference |

| Relative Effectiveness for this compound Synthesis | 1.5 - 2.4 times more effective | Less effective | |

| NDoPE Formation | More rapid and abundant | Slower and less abundant |

| Experimental Condition | Cellular this compound Level | Reference |

| Hippocampal Cultures + 1 µM DHA (3 days) | ~13.5 nM | |

| Hippocampal Cultures + 1 µM DHA + URB597 (FAAH inhibitor) | ~240 nM | |

| Conversion Rate of Newly Synthesized NDoPE to this compound | ~1% |

Experimental Protocols

Cell Culture and Substrate Incubation (Neuro2A Cells)

-

Cell Line : Mouse neuroblastoma (Neuro2A) cells.

-

Culture Medium : Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions : Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Substrate Treatment : For synthesis studies, cells are incubated with either unesterified DHA or DHA-lysoPC at varying concentrations and for different time periods as specified in the experimental design. To study the impact of degradation, an FAAH inhibitor such as URB597 can be added to the culture medium.

-

NAPE-PLD Inhibition : To confirm the role of NAPE-PLD, cells are pre-incubated with specific inhibitors like hexachlorophene or bithionol prior to the addition of DHA.

Lipid Extraction and Analysis

-

Extraction : Cellular lipids are extracted using the Bligh-Dyer method with a chloroform:methanol:water (2:2:1, v/v/v) solvent system.

-

Quantification : this compound and NDoPE levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific detection of these lipid species.

Visualizing the Pathway and Experimental Logic

To further elucidate the endogenous synthesis pathway of this compound and the experimental approaches to its study, the following diagrams are provided.

Caption: Endogenous synthesis pathway of this compound.

Caption: Experimental workflow for studying this compound synthesis.

References

- 1. Anti-Inflammatory Activity of this compound in the Peripheral Nervous System in a Model of Sciatic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Docosahexaenoylethanolamine Attenuates Neuroinflammation and Improves Hippocampal Neurogenesis in Rats with Sciatic Nerve Chronic Constriction Injury [mdpi.com]

- 3. This compound, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells [mdpi.com]

- 5. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

Synaptamide: A Technical Guide to its Role in Central Nervous System Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptamide (N-docosahexaenoylethanolamine), an endogenous metabolite of docosahexaenoic acid (DHA), is a potent signaling lipid that plays a pivotal role in the development of the central nervous system (CNS). Acting through the G-protein coupled receptor 110 (GPR110), this compound activates a downstream signaling cascade that promotes neurogenesis, neurite outgrowth, and synaptogenesis. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function. The information presented is intended to support further research and drug development efforts targeting neurodevelopmental and neurodegenerative disorders.

Introduction

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of neuronal membranes and is essential for proper brain development.[1] Its beneficial effects are, in part, mediated by its conversion to bioactive metabolites, including this compound.[1] this compound, also known as N-docosahexaenoylethanolamine, is an endocannabinoid-like lipid that has been shown to exert potent neurotrophic effects at nanomolar concentrations.[2][3] Unlike endocannabinoids, this compound's primary actions are independent of cannabinoid receptors. Instead, it has been identified as a specific ligand for the orphan G-protein coupled receptor GPR110 (also known as ADGRF1). The activation of GPR110 by this compound initiates a signaling cascade that is central to its role in CNS development. This document serves as a comprehensive technical resource on the molecular mechanisms and cellular effects of this compound in the developing CNS.

Mechanism of Action: The this compound-GPR110 Signaling Pathway

This compound exerts its effects on neuronal development by binding to and activating the GPR110 receptor. This interaction triggers a canonical Gαs-coupled signaling pathway, leading to the downstream activation of transcription factors that regulate the expression of genes involved in neurogenesis and synaptogenesis.

The key steps in the this compound signaling pathway are:

-

Binding to GPR110: this compound binds to the extracellular domain of the GPR110 receptor, inducing a conformational change.

-

Activation of Adenylyl Cyclase: This conformational change leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

cAMP-dependent Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Phosphorylation of CREB: PKA then phosphorylates the cAMP response element-binding protein (CREB) at the Serine-133 residue.

-

Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription.

The downstream gene targets of the this compound-CREB pathway include a suite of proteins essential for neuronal development, such as Brain-Derived Neurotrophic Factor (BDNF), synapsin, and glutamate receptor subunits.

Quantitative Data on this compound's Effects

This compound has been shown to promote neurite outgrowth, synaptogenesis, and the expression of key neuronal proteins in a dose-dependent manner. The following tables summarize the quantitative effects of this compound as reported in the literature.

Table 1: Dose-Dependent Effect of this compound on Neurite Outgrowth

| This compound Concentration | Effect on Neurite/Axon Length | Cell Type | Reference |

| 1 nM | Increased axon length | Cortical neurons | |

| 10 nM | Increased axon length | Cortical neurons | |

| 10 nM | Increased neurite outgrowth | Retinal explants | |

| 100 nM | ~25% increase in average axon length | Cortical neurons | |

| 10-100 nM | Increased hippocampal neurite growth | Hippocampal neurons |

Table 2: Dose-Dependent Effect of this compound on Synaptogenesis and Protein Expression

| this compound Concentration | Effect | Cell Type | Reference | | :--- | :--- | :--- | | 10 nM | Increased synaptogenesis | Cortical neurons | | | 10-100 nM | Increased GAP43 phosphorylation | Cortical neurons | | | 100 nM | Increased expression of synapsin and glutamate receptor subunits | Hippocampal neurons | | | 10-100 nM | Increased glutamatergic synaptic activity | Hippocampal neurons | | | 10-100 nM | Increased phosphoneurofilament levels | Cortical neurons | |

Table 3: Dose-Dependent Effect of this compound on cAMP Production

| this compound Concentration | Effect on cAMP Production | Cell Type | Reference | | :--- | :--- | :--- | | 10 nM | Increased cAMP production | Cortical neurons | | | 10-100 nM | Increased cAMP production | A549 and HEK cells overexpressing GPR110 | |

Experimental Protocols

The following section details the methodologies for key experiments used to study the effects of this compound on CNS development.

Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of embryonic hippocampal neurons, a common model system for studying this compound's effects.

Materials:

-

Timed-pregnant E18 Sprague-Dawley rats

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin (0.25%)

-

DNase I

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

-

Poly-D-lysine coated culture plates or coverslips

Procedure:

-

Euthanize a timed-pregnant E18 rat according to approved animal protocols.

-

Dissect the embryos and isolate the brains in ice-cold HBSS.

-

Under a dissecting microscope, carefully dissect the hippocampi from the embryonic brains.

-

Pool the hippocampi and incubate in trypsin and DNase I solution for 15 minutes at 37°C.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at the desired density onto poly-D-lysine coated culture vessels.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

Perform a partial medium change every 2-3 days.

Immunocytochemistry for Synaptic Markers

This protocol is used to visualize and quantify changes in neurite outgrowth and synapse formation following this compound treatment.

Materials:

-

Primary neurons cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Synapsin I for presynaptic terminals)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fix the cultured neurons with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the slides using a fluorescence or confocal microscope.

Western Blot for CREB Phosphorylation

This protocol is used to quantify the activation of the CREB signaling pathway in response to this compound.

Materials:

-

Cultured neurons treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-pCREB Ser133, anti-total CREB)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibody against pCREB overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and detect the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total CREB for normalization.

cAMP Assay

This protocol is used to measure the intracellular accumulation of cAMP following GPR110 activation by this compound.

Materials:

-

Cultured neurons or cells expressing GPR110

-

This compound and other test compounds

-

cAMP assay kit (e.g., ELISA, FRET-based, or luminescence-based)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure (Example using a luminescence-based assay):

-

Plate cells in a 96-well plate and culture overnight.

-

Replace the culture medium with a stimulation buffer, which may contain a phosphodiesterase inhibitor.

-

Add different concentrations of this compound to the wells and incubate for the desired time (e.g., 10-30 minutes) at 37°C.

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

Add the cAMP detection solution, which typically contains a substrate for a cAMP-dependent enzyme.

-

Add the kinase-glo reagent to measure the remaining ATP, which is inversely proportional to the amount of cAMP produced.

-

Measure the luminescence using a plate reader.

-

Calculate the cAMP concentration based on a standard curve.

Experimental Workflow and Logical Relationships

The investigation of this compound's role in CNS development typically follows a logical progression of experiments, from cellular and molecular analyses to in vivo studies.

Conclusion

This compound is a key endogenous lipid mediator that plays a crucial role in the development of the central nervous system. Its activation of the GPR110-cAMP-PKA-CREB signaling pathway provides a clear mechanism for its potent effects on neurogenesis, neurite outgrowth, and synaptogenesis. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its signaling pathway in the context of neurodevelopmental disorders and neurodegenerative diseases. Future research should focus on a more comprehensive in vivo characterization of this compound's effects and the identification of specific downstream gene targets to fully elucidate its role in brain health and disease.

References

- 1. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]

Synaptamide: A Technical Guide to its Discovery, Characterization, and Core Methodologies

Foreword: This document provides a comprehensive technical overview of Synaptamide (N-docosahexaenoylethanolamine), an endogenous lipid mediator with significant potential in neuroscience and drug development. It is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its discovery, biological functions, and the experimental protocols crucial for its study.

Introduction to this compound

This compound, formally known as N-docosahexaenoylethanolamine (DHEA), is an endocannabinoid-like metabolite synthesized from docosahexaenoic acid (DHA), an omega-3 fatty acid highly enriched in the brain.[1][2][3] First noted in the early 1990s during studies on cannabinoid receptor ligands, it was initially observed to have weak binding affinity for cannabinoid receptors compared to anandamide.[1] The name "this compound" was later proposed to emphasize its potent synaptogenic activity, which occurs independently of the cannabinoid system.[1]

Subsequent research has established this compound as a key signaling molecule in the central nervous system, promoting neurogenesis, neurite outgrowth, and synaptogenesis in developing hippocampal neurons at nanomolar concentrations. These effects are primarily mediated through its interaction with the orphan G protein-coupled receptor GPR110 (also known as ADGRF1). The activation of GPR110 by this compound initiates a cAMP-dependent signaling cascade, highlighting a novel pathway for neuronal development and function.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the initial characterization of this compound.

Table 1: Biological Activity and Receptor Interaction

| Parameter | Value | Cell Type/System | Reference |

| Effective Concentration for Neuritogenesis & Synaptogenesis | 10 - 100 nM | Developing Hippocampal Neurons | |

| EC50 for cAMP Production | Low nM range | Cortical Neurons and Neural Stem Cells | |

| Cannabinoid Receptor Binding | 8- to 25-times weaker than anandamide | Brain Cannabinoid Receptor |

Table 2: Biosynthesis and Metabolism

| Parameter | Condition | Value | Reference |

| This compound Synthesis Rate | Bovine Brain P2 Membranes (500 µM DHA) | ~175 pmol/min/mg protein | |

| Anandamide Synthesis Rate (for comparison) | Bovine Brain P2 Membranes (500 µM Arachidonic Acid) | ~1100 pmol/min/mg protein | |

| Endogenous this compound Level | E-18 Fetal Hippocampi | 155 ± 35 fmol/µmol fatty acid | |

| Endogenous Anandamide Level (for comparison) | E-18 Fetal Hippocampi | 44 ± 3 fmol/µmol fatty acid |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the core assays used to characterize its biological activity.

Chemical Synthesis of N-docosahexaenoylethanolamine (this compound)

While detailed, step-by-step laboratory synthesis protocols are not extensively published, the general principle involves the amidation of docosahexaenoic acid (DHA) with ethanolamine. A common approach is the activation of the carboxylic acid group of DHA followed by reaction with ethanolamine.

Materials:

-

Docosahexaenoic acid (DHA)

-

Ethanolamine

-

A coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

A catalyst (e.g., 4-dimethylaminopyridine (DMAP))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

-

Purification system (e.g., silica gel column chromatography)

General Procedure:

-

Dissolve DHA in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent and catalyst to the solution to activate the carboxylic acid group of DHA.

-

Slowly add ethanolamine to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane) to obtain pure N-docosahexaenoylethanolamine.

-

Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Primary Hippocampal Neuron Culture and Neuritogenesis Assay

Materials:

-

Timed-pregnant mice (E18)

-

Dissection medium (e.g., Hibernate-E)

-

Enzymatic digestion solution (e.g., papain or trypsin)

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine coated culture plates or coverslips

-

This compound stock solution

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% goat serum in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-MAP2 or anti-βIII-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope and image analysis software

Protocol:

-

Neuron Isolation: Euthanize a timed-pregnant mouse at embryonic day 18 (E18) and dissect the hippocampi from the embryos in ice-cold dissection medium.

-

Digestion: Incubate the hippocampal tissue in an enzymatic digestion solution to dissociate the cells.

-

Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto poly-D-lysine coated culture vessels in plating medium.

-

Treatment: After allowing the neurons to adhere (typically 24 hours), treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle control.

-

Incubation: Culture the neurons for 3-5 days to allow for neurite outgrowth.

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block non-specific binding with 10% goat serum.

-

Incubate with a primary antibody against a neuronal marker (e.g., MAP2).

-

Incubate with a fluorescently labeled secondary antibody and DAPI.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Synaptogenesis Assay

Materials:

-

Primary hippocampal neuron cultures (as described above, typically cultured for at least 14 days in vitro)

-

This compound stock solution

-

Fixation, permeabilization, and blocking solutions (as above)

-

Primary antibodies: anti-synapsin I (presynaptic marker) and anti-PSD95 (postsynaptic marker)

-

Fluorescently labeled secondary antibodies with distinct emission spectra

-

Confocal microscope and image analysis software

Protocol:

-

Culture and Treatment: Culture primary hippocampal neurons for at least 14 days to allow for synapse formation. Treat the mature neurons with this compound or vehicle control for a specified period (e.g., 48-72 hours).

-

Immunocytochemistry:

-

Fix, permeabilize, and block the neurons as described previously.

-

Co-incubate the cells with primary antibodies against synapsin I and PSD95.

-

Incubate with appropriate fluorescently labeled secondary antibodies.

-

-

Imaging: Acquire high-resolution images of the stained neurons using a confocal microscope.

-

Analysis: Quantify the number of colocalized synapsin I and PSD95 puncta along the dendrites. This colocalization represents putative synapses. Analyze the density and size of these puncta to assess the effect of this compound on synaptogenesis.

cAMP Assay

Materials:

-

HEK293 cells stably expressing GPR110, or primary cortical neurons

-

This compound stock solution

-

Forskolin (as a positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

-

Cell lysis buffer (if required by the kit)

-

Plate reader compatible with the chosen assay kit

Protocol:

-

Cell Plating: Plate GPR110-expressing HEK293 cells or primary cortical neurons in a suitable multi-well plate.

-

Treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Stimulate the cells with different concentrations of this compound for a defined time (e.g., 10-30 minutes). Include a vehicle control and a positive control (e.g., forskolin).

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Perform the cAMP assay using the cell lysates and the kit reagents.

-

Data Analysis: Measure the signal using a plate reader and calculate the concentration of cAMP in each sample based on a standard curve. Plot the cAMP concentration against the this compound concentration to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound signaling pathway via GPR110.

Experimental Workflow for Neuritogenesis Assay

Caption: Workflow for assessing this compound-induced neuritogenesis.

Logical Relationship in the Discovery of this compound

Caption: The logical progression of this compound's discovery.

References

- 1. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Functions of Synaptamide in the Brain: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptamide (N-docosahexaenoylethanolamine), an endocannabinoid-like lipid mediator synthesized from docosahexaenoic acid (DHA), is an emerging modulator of crucial central nervous system processes.[1][2] Despite its structural similarity to anandamide, this compound exerts its primary effects through a cannabinoid-independent mechanism, positioning it as a unique target for therapeutic intervention.[1][3] This technical guide provides a comprehensive overview of the physiological functions of this compound in the brain, detailing its signaling pathways, quantitative physiological effects, and the experimental methodologies used for its characterization. Key functions include the potent stimulation of neurogenesis, synaptogenesis, and robust anti-inflammatory and neuroprotective actions.[4] These effects are principally mediated by the orphan G-protein coupled receptor 110 (GPR110), initiating a cAMP-dependent signaling cascade.

Core Physiological Functions

This compound is a pleiotropic signaling molecule with a significant impact on neuronal development, function, and resilience. Its primary functions in the brain are categorized as follows:

1.1 Neurogenesis and Neurite Outgrowth: this compound is a potent promoter of neurogenesis and neurite extension. Studies have demonstrated that this compound, at nanomolar concentrations, stimulates the differentiation of neural stem cells (NSCs) into neurons. This neurogenic capacity is directly linked to its ability to influence the expression of genes critical for neuronal development. Furthermore, in developing hippocampal neurons, this compound significantly enhances neurite growth, a fundamental process for establishing neural circuits.

1.2 Synaptogenesis and Synaptic Plasticity: A hallmark function of this compound is its profound synaptogenic activity. It increases the formation of synapses and the expression of key synaptic proteins, including synapsins and glutamate receptors. This leads to enhanced glutamatergic synaptic activity in hippocampal neurons. The potentiation of synaptic function by this compound suggests its involvement in the molecular mechanisms of learning and memory.

1.3 Neuroinflammation and Neuroprotection: this compound exhibits significant anti-inflammatory and neuroprotective properties. It can attenuate the neuroinflammatory response induced by lipopolysaccharides (LPS) and in models of traumatic brain injury (TBI). This is achieved by inhibiting the activity of pro-inflammatory microglia and reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα. By modulating glial activity and promoting an anti-inflammatory microglial phenotype, this compound helps to preserve neuronal integrity and function. Furthermore, it has demonstrated anti-apoptotic effects, contributing to its overall neuroprotective profile.

Signaling Pathways and Mechanism of Action

The physiological effects of this compound are primarily mediated through a specific signaling cascade that is independent of the classical cannabinoid receptors CB1 and CB2, to which it binds only weakly.

2.1 GPR110 Receptor Activation: The primary molecular target of this compound in the brain is the orphan G-protein coupled receptor 110 (GPR110), also known as ADGRF1. This compound binds to GPR110, which is highly expressed in neural stem cells and throughout the developing brain.

2.2 Downstream cAMP/PKA/CREB Pathway: Upon binding to GPR110, this compound initiates a canonical G-protein signaling cascade. This leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of genes involved in neurogenesis, synaptogenesis, and neuronal survival.

Diagram of the this compound Signaling Pathway:

Caption: this compound binds to GPR110, activating the cAMP/PKA/CREB pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physiological effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type / System | Reference |

| Neurite Growth & Synaptogenesis | |||

| Effective Concentration | 10 - 100 nM | Developing Hippocampal Neurons | |

| cAMP Production Inhibition | |||

| IC50 | 6 µM | CHO-HCR cells (forskolin-mediated) | |

| Anti-inflammatory Activity | |||

| Effective Concentration | 10 nM | 3T3-L1 pre-adipocytes (LPS-induced) | |

| Effective Concentration Range | 0.1 - 100 µM | Microglial cell culture (LPS-induced) |

Table 2: In Vivo Administration and Effects of this compound

| Parameter | Dosage | Animal Model | Observed Effects | Reference |

| Neuroprotection in TBI | 10 mg/kg/day (s.c.) | Male C57BL/6 mice | Anti-inflammatory, anti-apoptotic | |

| Neuropathic Pain and Neurogenesis | 4 mg/kg/day (s.c.) | Rats with sciatic nerve injury | Reduced allodynia, improved memory | |

| Antinociceptive Effects | 2 - 10 mg/kg (i.p.) | Male mice (formaldehyde assay) | Reduced nociceptive behavior |

Table 3: Endogenous Levels and Receptor Binding of this compound

| Parameter | Value | Tissue / Receptor | Comparison | Reference |

| Endogenous Concentration | 155 ± 35 fmol/µmol fatty acid | E-18 Fetal Hippocampi | Higher than anandamide | |

| Brain Concentration (DHA supplemented) | 4.62 ± 0.74 ng/g | Mouse Brain | 22% increase | |

| CB1 Receptor Binding | 8- to 25-times weaker | Human Brain Cannabinoid Receptor | Compared to anandamide | |

| CB2 Receptor Binding | 10- to 50-fold weaker | CB2 Cannabinoid Receptor | Compared to anandamide |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to characterize the functions of this compound.

4.1 In Vitro Neurite Outgrowth and Synaptogenesis Assay

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E-18) mouse fetuses and cultured in appropriate media.

-

Treatment: Neurons are treated with varying concentrations of this compound (e.g., 10-100 nM) or vehicle control for a specified period (e.g., 3-7 days).

-

Immunocytochemistry: Cells are fixed and stained with antibodies against neuronal markers (e.g., β-III tubulin for neurites) and synaptic markers (e.g., synapsin I for presynaptic terminals).

-

Imaging and Analysis: Images are captured using fluorescence microscopy. Neurite length and the number of synapsin puncta per unit length of neurite are quantified using image analysis software to assess neurite growth and synaptogenesis, respectively.

Diagram of the Neurite Outgrowth Assay Workflow:

Caption: Workflow for assessing this compound's effect on neurite outgrowth.

4.2 In Vivo Traumatic Brain Injury (TBI) Model

-

Animal Model: A controlled cortical impact or weight-drop injury model is used to induce TBI in rodents (e.g., male C57BL/6 mice).

-

Treatment: Animals receive daily subcutaneous injections of this compound (e.g., 10 mg/kg) or vehicle for a defined period post-injury (e.g., 7 days).

-

Behavioral Analysis: Cognitive and motor functions are assessed using tests such as the Y-maze for working memory.

-

Immunohistochemistry and ELISA: Brain tissue (e.g., hippocampus, cortex) is collected and analyzed. Immunohistochemistry is used to assess microglial/macrophage activation (e.g., Iba-1, CD68 staining) and astrogliosis (GFAP staining). Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory (e.g., IL-1β, TNFα) and anti-inflammatory (e.g., IL-10) cytokines.

-

Western Blot: Protein expression of apoptotic markers (e.g., Bad, Bax) can be quantified.

4.3 Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid Analysis

-

Sample Preparation: Brain tissue or plasma samples are homogenized and subjected to lipid extraction using organic solvents.

-

Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) system to separate different lipid species.

-

Mass Spectrometric Detection: The separated lipids are ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the molecules.

-

Quantification: The concentration of this compound and other N-acylethanolamines is determined by comparing the signal intensity to that of a known internal standard.

Conclusion and Future Directions

This compound is a critical endogenous lipid mediator that plays a pivotal role in brain development, synaptic function, and neuroprotection. Its unique mechanism of action through the GPR110 receptor distinguishes it from classical endocannabinoids and presents a novel avenue for therapeutic development. The potent neurogenic, synaptogenic, and anti-inflammatory properties of this compound highlight its potential for treating a range of neurological and neurodegenerative disorders, including traumatic brain injury, neuropathic pain, and age-related cognitive decline.

Future research should focus on further elucidating the biosynthetic and metabolic pathways of this compound, identifying additional molecular targets, and conducting preclinical and clinical studies to validate its therapeutic efficacy and safety profile. The development of selective GPR110 agonists could provide a targeted approach to harness the beneficial effects of this compound for brain health.

References

- 1. This compound, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The Role of Synaptamide in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. The modulation of this complex process presents a significant therapeutic opportunity. Synaptamide (N-docosahexaenoylethanolamine, DHEA), an endogenous metabolite of docosahexaenoic acid (DHA), has emerged as a potent anti-inflammatory agent within the central nervous system. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates neuroinflammation, detailing its interaction with the G-protein coupled receptor 110 (GPR110), its impact on key signaling pathways, and its effects on inflammatory mediators. This document synthesizes quantitative data from pivotal studies and outlines detailed experimental protocols to facilitate further research and development in this promising area.

Introduction to this compound and Neuroinflammation

This compound, structurally similar to the endocannabinoid anandamide, is synthesized from the essential omega-3 fatty acid DHA in the brain.[1][2] Unlike endocannabinoids, its biological activities are primarily mediated through a cannabinoid-independent pathway.[1][2] It has been shown to possess potent synaptogenic and neurogenic properties, and crucially, it exhibits significant anti-neuroinflammatory effects.[3]

Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of pro-inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While a controlled inflammatory response is essential for neuronal protection and repair, chronic or excessive neuroinflammation contributes to neuronal damage and the progression of neurodegenerative disorders. This compound has been shown to attenuate this inflammatory response, particularly in models of lipopolysaccharide (LPS)-induced neuroinflammation.

Mechanism of Action: The GPR110 Signaling Pathway

The primary mechanism through which this compound exerts its anti-inflammatory effects is by acting as a specific ligand for the orphan G-protein coupled receptor 110 (GPR110, also known as ADGRF1). The binding of this compound to GPR110 initiates a signaling cascade that ultimately suppresses the pro-inflammatory response.

The key steps in this pathway are:

-

Receptor Binding: this compound binds to GPR110, which is expressed on immune cells, including microglia, neutrophils, and macrophages.

-

cAMP Elevation: This binding event activates the Gsα subunit of the G-protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

PKA Activation: The elevated cAMP activates Protein Kinase A (PKA).

-

Inhibition of NF-κB Translocation: Activated PKA inhibits the nuclear translocation of the p65 subunit of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

-

Reduced Pro-inflammatory Gene Expression: By preventing the translocation of NF-κB to the nucleus, this compound effectively downregulates the expression of pro-inflammatory cytokines and other inflammatory mediators.

Quantitative Effects on Neuroinflammatory Markers

This compound has been demonstrated to significantly reduce the expression of key pro-inflammatory cytokines and modulate microglial activation in various experimental models. The following tables summarize the quantitative data from these studies.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Cytokine Expression in LPS-Stimulated Microglia

| Cell Line | Inflammatory Stimulus | This compound Concentration | Target Cytokine | % Reduction (mRNA/Protein) | Reference |

| BV2 Microglia | LPS (100 ng/mL) | 10 nM | TNF-α | Significant reduction | |

| BV2 Microglia | LPS (100 ng/mL) | 10 nM | IL-1β | Significant reduction | |

| Primary Rat Microglia | LPS | Dose-dependent | TNF-α | Significant reduction | |

| Primary Rat Microglia | LPS | Dose-dependent | iNOS | Significant reduction | |

| SIM-A9 Microglia | LPS | Not specified | NO Production | Significant reduction |

Table 2: In Vivo Effects of this compound on Neuroinflammation

| Animal Model | Inflammatory Stimulus/Disease Model | This compound Dosage | Brain Region | Inflammatory Marker | Outcome | Reference |

| Wild-Type Mice | LPS (1 mg/kg, i.p.) | 5 mg/kg, i.p. | Brain | TNF-α, IL-1β mRNA | Significantly reduced | |

| Wild-Type Mice | LPS (1 mg/kg, i.p.) | 5 mg/kg, i.p. | Blood | TNF-α, IL-1β protein | Significantly reduced | |

| Rats with Sciatic Nerve Injury | Chronic Constriction Injury | Not specified | Hippocampus | Iba-1, CD86, IL-6, IL-1β | Lower concentrations | |

| Mice with Traumatic Brain Injury | Weight-Drop Injury | 10 mg/kg/day, s.c. | Thalamus, Cortex | IL-1β, IL-6, TNF-α | Inhibited production | |

| Mice with Traumatic Brain Injury | Weight-Drop Injury | Not specified | Hippocampus | IL-1β | Significant decrease |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory properties.

In Vitro Model of Neuroinflammation using Microglial Cell Lines

This protocol describes the induction of an inflammatory response in BV2 microglial cells and subsequent treatment with this compound.

Objective: To assess the anti-inflammatory effects of this compound on LPS-stimulated microglial cells.

Materials:

-

BV2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., TRIzol, reverse transcriptase, SYBR Green)

-

ELISA kits for TNF-α and IL-1β

Procedure:

-

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with desired concentrations of this compound (e.g., 10 nM) for 2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 4 hours for gene expression analysis, 12-24 hours for protein analysis).

-

-

Sample Collection:

-

For qPCR: Lyse the cells and extract total RNA.

-

For ELISA: Collect the cell culture supernatant to measure secreted cytokines.

-

-

Analysis:

-

qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR to measure the mRNA expression levels of TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.

-

ELISA: Quantify the concentration of TNF-α and IL-1β in the culture supernatant according to the manufacturer's instructions.

-

References

- 1. This compound, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Synaptogenic Effects of Synaptamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Synaptamide, also known as N-docosahexaenoylethanolamide (DEA), is an endogenous lipid mediator synthesized from docosahexaenoic acid (DHA).[1][2][3] It has emerged as a potent signaling molecule within the central nervous system, demonstrating significant capabilities in promoting neuronal development.[4][5] At nanomolar concentrations (10-100 nM), this compound stimulates neurite outgrowth, synaptogenesis, and glutamatergic synaptic activity in cultured hippocampal neurons. Notably, its mechanism is independent of cannabinoid receptors, distinguishing it from its structural analog, anandamide. This guide provides an in-depth overview of the signaling pathways, experimental protocols for in vitro assessment, and a summary of the quantitative effects of this compound on synaptogenesis.

Mechanism of Action: The GPR110 Signaling Pathway

The synaptogenic effects of this compound are primarily mediated by the G-protein coupled receptor 110 (GPR110), also known as ADGRF1. The binding of this compound to GPR110 initiates a downstream signaling cascade that is crucial for the expression of genes involved in neuronal development.

The key steps in this pathway are:

-

Receptor Binding: this compound acts as a ligand, binding to and activating the GPR110 receptor on the neuronal membrane.

-

cAMP Production: Receptor activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA then phosphorylates the cAMP Response Element-Binding protein (CREB).

-

Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) on the DNA, promoting the transcription of target genes essential for neurogenesis and synaptogenesis.

Experimental Protocols for In Vitro Analysis

Assessing the synaptogenic potential of this compound in vitro involves primary neuronal cultures, immunocytochemistry, and high-content imaging. The following is a synthesized protocol based on established methodologies.

Primary Neuronal Culture

-

Cell Source: Dissociated hippocampal or cortical neurons from embryonic day 18 (E18) mouse or rat pups are the standard model.

-

Plating: Plate dissociated neurons onto poly-D-lysine-coated 96-well or 384-well imaging plates at a suitable density.

-

Culture Medium: Maintain cultures in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Incubation: Culture the neurons at 37°C in a humidified incubator with 5% CO₂.

This compound Treatment

-

Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Further dilute to the final working concentrations (e.g., 10 nM, 100 nM, 1 µM) in pre-warmed culture medium.

-

Application: After allowing neurons to adhere and mature for a set period (e.g., 1-3 days in vitro, DIV), replace half of the medium with the this compound-containing medium.

-

Duration: Continue treatment for a period sufficient to observe synaptogenesis, typically ranging from 3 to 7 days.

Immunocytochemistry (ICC)

-

Fixation: After treatment, fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and then permeabilize with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of primary antibodies diluted in blocking buffer.

-

Neuronal Marker: Mouse anti-MAP2 (to visualize dendrites).

-

Pre-synaptic Marker: Rabbit anti-Synapsin I or anti-Synaptophysin.

-

Post-synaptic Marker: Mouse or Rabbit anti-PSD-95.

-

-

Secondary Antibody Incubation: Wash cells with PBS and incubate for 1-2 hours at room temperature (protected from light) with species-appropriate fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 555, Goat anti-Mouse Alexa Fluor 647).

-

Counterstaining: Add a nuclear counterstain like DAPI to the secondary antibody solution or as a separate step.

Imaging and Quantification

-

Image Acquisition: Use a high-content imaging system or a confocal microscope to capture multi-channel fluorescence images.

-

Analysis: Employ automated image analysis software (e.g., Neuronal Profiling BioApplication) to quantify synaptogenesis.

-

Identify neurons and trace neurites based on MAP2 staining.

-

Detect and count pre-synaptic (Synapsin) and post-synaptic (PSD-95) puncta.

-

Primary Endpoint: Measure the number of co-localized pre- and post-synaptic puncta along the dendritic arbor (MAP2-positive neurites) to quantify the number of synapses.

-

Normalize synapse count to neurite length to determine synapse density.

-

Quantitative Data on this compound's Effects

Studies have quantified the potent effects of this compound on various aspects of neuronal development and synaptic structure.

Table 1: Comparative Effect on Neurite Growth

This compound promotes neurite growth more potently than its precursor, DHA. A statistically significant increase in total neurite length per neuron was observed at concentrations as low as 10 nM.

| Compound | Concentration (µM) | Outcome on Neurite Growth (3 DIV) |

| Control | 0 | Baseline |

| This compound | 0.01 | Statistically significant increase |

| 0.1 | Further significant increase | |

| DHA | < 0.5 | No significant increase |

| 0.5 | Statistically significant increase |

Table 2: Modulation of Synaptic Protein & Spine Density

This compound treatment leads to an upregulation of key synaptic proteins and can reverse deficits in post-synaptic protein levels and spine density in pathological models.

| Parameter | Model / Condition | Treatment | Result |

| Synaptic Proteins | Cultured Hippocampal Neurons | 100 nM this compound | Increased expression of Synapsins and Glutamate Receptors. |

| PSD-95 Level | Neuropathic Pain Model (in vivo) | Vehicle | 84.86 ± 3.60% of Control |

| Neuropathic Pain Model (in vivo) | This compound | 101.94 ± 4.94% of Control (Reversed deficit). | |

| Dendritic Spines | Neuropathic Pain Model (in vivo) | Vehicle | Significant decrease in thin spine density. |

| Neuropathic Pain Model (in vivo) | This compound | Prevented the decrease in thin spine density. |

Table 3: Effect on Synapse Formation

Direct measurement of synaptic puncta confirms that this compound is a potent synaptogenic factor.

| Treatment | Duration | Assay | Result |

| 100 nM this compound | 7 Days | Quantification of Synapsin-positive puncta per neurite length in cultured E18 hippocampal neurons. | Significant increase in the number of synapses compared to control cultures. |

Conclusion

This compound is a powerful endogenous molecule that robustly promotes synaptogenesis in vitro through the GPR110-cAMP-PKA-CREB signaling pathway. The experimental protocols outlined provide a clear framework for assessing its activity, and the quantitative data underscore its potency, often exceeding that of its precursor, DHA. For researchers in neurobiology and professionals in drug development, this compound represents a promising target for therapeutic strategies aimed at enhancing neuronal connectivity, repairing neural circuits, and treating neurological disorders characterized by synaptic deficits.

References

- 1. This compound, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synaptogenic amide N-docosahexaenoylethanolamide promotes hippocampal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Activity of this compound in the Peripheral Nervous System in a Model of Sciatic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Synthesis and Application of Synaptamide for Research Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptamide (N-docosahexaenoylethanolamine), an endogenous lipid mediator synthesized from docosahexaenoic acid (DHA), has garnered significant interest in the scientific community for its potent neurogenic, neuroprotective, and anti-inflammatory properties.[1] It plays a crucial role in promoting neurite outgrowth, synaptogenesis, and has shown therapeutic potential in models of neurological disorders.[2][3] This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, outlines its characterization, and presents protocols for key biological assays to evaluate its efficacy.

Chemical Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a lipase-catalyzed direct condensation reaction between docosahexaenoic acid (DHA) and ethanolamine. This enzymatic approach offers high selectivity and yield under mild reaction conditions.

Materials and Reagents:

-

Docosahexaenoic acid (DHA)

-

Ethanolamine

-

Immobilized Candida antarctica Lipase B (Novozym® 435)

-

Hexane (anhydrous)

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

-

Ethyl acetate

-

n-Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates and chamber

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Synthesis Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve docosahexaenoic acid (1 molar equivalent) and ethanolamine (1 molar equivalent) in anhydrous hexane.

-

Enzymatic Reaction: Add immobilized Candida antarctica Lipase B (Novozym® 435) to the reaction mixture. A typical enzyme loading is 50% by weight relative to the total weight of the reactants.[4]

-

Incubation: Stir the reaction mixture at 40°C for 15 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Enzyme Removal: After the reaction is complete, remove the immobilized lipase by filtration. The enzyme can be washed with hexane and dried for potential reuse.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the hexane.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in n-hexane. The fractions containing the pure this compound are collected and combined.

-

Final Product: Evaporate the solvent from the purified fractions to obtain this compound as an oil. Store the final product under an inert atmosphere at -20°C or lower to prevent oxidation.

Characterization of Synthesized this compound:

-

High-Performance Liquid Chromatography (HPLC): Purity of the synthesized this compound should be assessed by reversed-phase HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of the product should be confirmed using 1H and 13C NMR spectroscopy.

-

Mass Spectrometry (MS): The molecular weight of the synthesized this compound should be verified by mass spectrometry.

Table 1: Summary of this compound Synthesis Parameters

| Parameter | Value | Reference |

| Acyl Donor | Docosahexaenoic Acid (DHA) | |

| Amine Source | Ethanolamine | |

| Catalyst | Immobilized Candida antarctica Lipase B (Novozym® 435) | |

| Solvent | Hexane | |

| Molar Ratio (DHA:Ethanolamine) | 1:1 | |

| Reaction Temperature | 40°C | |

| Reaction Time | 15 hours | |

| Reported Yield | 80-88% |

Biological Applications and Experimental Protocols

This compound exerts its biological effects primarily through the activation of the G-protein coupled receptor GPR110, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

This compound Signaling Pathway

Caption: this compound signaling cascade.

Experimental Workflow for Synthesis and Purity Assessment

Caption: this compound synthesis workflow.

Neurite Outgrowth Assay in Hippocampal Neurons

This assay quantitatively assesses the effect of synthesized this compound on promoting neurite extension in primary hippocampal neurons.

Protocol:

-

Cell Culture: Culture primary hippocampal neurons on a suitable substrate.

-

Treatment: Treat the cultured neurons with varying concentrations of this compound (e.g., 10 nM to 100 nM). A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.

-

Immunostaining: Fix the cells and perform immunocytochemistry for a neuronal marker such as β-III tubulin or MAP2 to visualize neurites.

-

Imaging: Acquire images of the stained neurons using a fluorescence microscope.

-

Quantification: Measure the length of the longest neurite or the total neurite length per neuron using image analysis software.

Table 2: Representative Data for this compound-Induced Neurite Outgrowth

| Treatment | Concentration | Outcome | Reference |

| This compound | 10 - 100 nM | Increased hippocampal neurite growth and synaptogenesis | |

| DHA | 0.5 - 1 µM | Increased hippocampal neurite growth and synaptogenesis |

cAMP Measurement Assay

This assay measures the activation of the GPR110 receptor by quantifying the downstream production of cAMP.

Protocol:

-

Cell Culture: Use a cell line expressing GPR110 (e.g., transfected HEK293 cells or primary cortical neurons).

-

Treatment: Treat the cells with different concentrations of this compound. Include a positive control (e.g., forskolin, a direct adenylyl cyclase activator) and a vehicle control.

-

Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

-

Data Analysis: Generate a dose-response curve to determine the EC50 of this compound.

Table 3: Representative Data for this compound-Induced cAMP Production

| Cell Type | This compound Concentration | Outcome | EC50 | Reference |

| Cortical Neurons | 10 nM | Increased cAMP production | low nM range | |

| CHO-HCR cells | 6 µM (IC50) | Inhibited forskolin-mediated cAMP production | N/A |

Conclusion

This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of this compound. The provided protocols are based on established methodologies and are intended to facilitate research into the therapeutic potential of this promising neuroactive lipid. Adherence to these detailed procedures will enable researchers to produce high-purity this compound and reliably assess its biological activity in relevant experimental models.

References

- 1. This compound Modulates Astroglial Activity in Mild Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Synaptamide Administration in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptamide, also known as N-docosahexaenoylethanolamine (DHEA), is an endogenous lipid mediator synthesized from docosahexaenoic acid (DHA), an essential omega-3 fatty acid.[1][2][3] It is recognized for its potent neurogenic, synaptogenic, and anti-inflammatory properties.[4][5] Unlike endocannabinoids such as anandamide, this compound's effects are primarily mediated through a cannabinoid-independent mechanism, making it a molecule of significant interest for therapeutic development in neurological and inflammatory disorders. It has been shown to improve cognitive function, promote neuronal plasticity, and reduce neuroinflammation in various preclinical models.

These application notes provide a comprehensive guide for the administration of this compound in in vivo mouse models, summarizing published data and detailing experimental protocols to ensure reproducibility and methodological rigor.

Mechanism of Action

This compound exerts its biological effects primarily by acting as a ligand for the G-protein coupled receptor 110 (GPR110), also known as ADGRF1. Activation of GPR110 initiates a downstream signaling cascade involving the elevation of cyclic adenosine monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA). This pathway promotes neurite outgrowth and synaptogenesis. Additionally, this compound exhibits anti-inflammatory effects by increasing cAMP levels, which in turn can inhibit the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.

Caption: this compound signaling pathway via GPR110.

Summary of In Vivo Administration and Effects

The administration of this compound has been investigated in various mouse models, demonstrating its efficacy across different routes and dosages. The choice of administration route, vehicle, and dose depends on the specific experimental paradigm and research question.

Data Presentation

Table 1: Summary of Published In Vivo this compound Administration Protocols

| Model/Strain | Administration Route | Dose Range | Vehicle | Duration | Key Findings & Citations |

|---|---|---|---|---|---|

| Cognitive Function | |||||

| Scopolamine-induced amnesia (ICR mice) | Oral Gavage | 100 - 500 mg/kg | Corn Oil | 4 weeks | Ameliorated cognitive dysfunction; improved hippocampal-dependent memory. |

| Aged mice (C57BL/6J) | Oral Gavage | 100 - 500 mg/kg | Corn Oil | 4 weeks | Improved performance in Object Recognition Test; increased hippocampal PSS2 gene expression. |

| Neuropathic Pain | |||||

| Spared Nerve Injury (mice) | Not Specified | Not Specified | Not Specified | Not Specified | Prevented working and long-term memory impairment; inhibited microglia activation. |

| Sciatic Nerve Injury (rats) | Subcutaneous | 4 mg/kg | Saline Emulsion | Daily (14-35 days) | Reduced pain-like behavior and CNS inflammation; stabilized neurogenesis. |

| Inflammatory Pain | |||||

| Formaldehyde-induced pain (C57BL/6J mice) | Intraperitoneal (IP) | 2 - 10 mg/kg | Not Specified | Single Dose | Reduced nociceptive and inflammatory pain-related behavior. |

| Formaldehyde-induced pain (C57BL/6J mice) | Intraplantar | 2 - 10 mg/kg | Not Specified | Single Dose | Local administration reduced pain-related behavior. |

| Traumatic Brain Injury (TBI) | |||||

| Weight-Drop Injury (mice) | Not Specified | Not Specified | Not Specified | Not Specified | Prevented working memory decline and neurodegeneration; promoted anti-inflammatory microglial phenotype. |

| Mild TBI (rats) | Subcutaneous | 10 mg/kg | Not Specified | Daily (7 days) | Reversed mTBI-induced cognitive deficits. |

| Repetitive Mild TBI (mice) | Intraperitoneal (IP) | 1 - 5 mg/kg | Not Specified | Post-injury | Suppressed the increase in cortical TNF-α mRNA levels. |

Table 2: Summary of Quantitative Effects of this compound in Mouse Models

| Parameter | Model | Treatment | Result | Citation |

|---|---|---|---|---|

| Behavioral | ||||

| Novel Object Recognition | Aged Mice | 500 mg/kg, Oral | Significantly more time exploring novel object vs. familiar object (p < 0.05). | |

| Spontaneous Alternations (Y-Maze) | TBI Mice | Not Specified | Prevented the TBI-associated decrease in alternation rate (p = 0.022). | |

| Nociceptive Behavior (Formaldehyde Test) | Male Mice | 10 mg/kg, IP | Significantly reduced paw licking/biting time in inflammatory phase (p < 0.05). | |

| Cellular/Molecular | ||||

| Iba-1 Immunoreactivity (Microglia) | TBI Mice | Not Specified | Prevented TBI-mediated increase in Iba-1 immunoreactivity in the DG (p = 0.029). | |

| Superoxide Dismutase (SOD) Activity | TBI Mice | Not Specified | Stimulated SOD activity in the ipsilateral hippocampus (p = 0.003). | |

| TNF-α mRNA | Repetitive TBI Mice | 5 mg/kg, IP | Significantly suppressed the injury-induced increase in TNF-α mRNA (p < 0.05). | |

| ATF3+ Neurons (Injury marker) | Sciatic Nerve Injury (Rats) | 4 mg/kg, SC | Decreased number of ATF3-expressing cells from ~7500 to ~5500 cells/mm³ (p < 0.05). |

| MBP Immunoreactivity (Myelination) | Sciatic Nerve Injury (Rats) | 4 mg/kg, SC | Increased MBP staining area from ~28% to ~33.5% at day 35 (p < 0.01). | |

Experimental Protocols

Successful administration requires careful planning and execution, from drug preparation to the chosen delivery method.

References

- 1. The Influence of Orally Administered N-Docosahexanoylethanolamine (this compound) on Cognitive Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, endocannabinoid-like derivative of docosahexaenoic acid with cannabinoid-independent function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Improves Cognitive Functions and Neuronal Plasticity in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of this compound in the Peripheral Nervous System in a Model of Sciatic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synaptamide for Traumatic Brain Injury (TBI) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptamide (N-docosahexaenoylethanolamine, DHEA), an endogenous metabolite of docosahexaenoic acid (DHA), has emerged as a promising therapeutic candidate for traumatic brain injury (TBI).[1][2][3] Possessing neuroprotective, anti-inflammatory, and synaptogenic properties, this compound offers a multi-faceted approach to mitigating the complex secondary injury cascades that follow the initial trauma.[4][5] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and underlying signaling pathways relevant to the investigation of this compound in preclinical TBI models.

Data Presentation

Table 1: Recommended Dosage of this compound in TBI Animal Models

| Animal Model | Dosage | Administration Route | Frequency & Duration | Reference |

| Mice (C57BL/6) | 10 mg/kg/day | Subcutaneous (s.c.) | Daily for 7 days | |

| Rats | 10 mg/kg/day | Subcutaneous (s.c.) | Daily for 7 days | |

| Mice | 1, 2, and 5 mg/kg | Intraperitoneal (i.p.) | Immediately following each injury |

Table 2: Summary of this compound's Effects in TBI Models

| TBI Model | Key Findings | Assays Used | Reference |

| Weight-Drop Injury (WDI) | - Prevents working memory decline- Ameliorates hippocampal neurodegeneration- Reduces neuroinflammation (decreased GFAP, S100β, Iba-1, IL-1β)- Promotes anti-inflammatory microglial phenotype (increased IL-10, CD-206)- Stimulates antioxidant and anti-apoptotic defense (downregulation of Bad) | Y-maze, Immunohistochemistry, Western Blot, ELISA | |

| Mild TBI (mTBI) | - Reduces serum biomarkers of brain damage (GFAP, S100β, IL-6)- Regulates astroglial activation- Stimulates secretion of Brain-Derived Neurotrophic Factor (BDNF)- Confirms antioxidant efficacy | HPLC-MS, Immunohistochemistry, Western Blot | |

| Repetitive Mild TBI (rCHIMERA) | - Reduces optic tract gliosis and axon degeneration- Ameliorates visual deficit | Immunohistochemistry |

Signaling Pathways

This compound exerts its neuroprotective and anti-inflammatory effects in TBI primarily through the activation of the G-protein coupled receptor 110 (GPR110). This initiates a downstream signaling cascade that modulates key cellular processes involved in neuronal survival, inflammation, and plasticity.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of TBI.

Experimental Protocols

Traumatic Brain Injury Model: Weight-Drop Injury (WDI)

This protocol describes the induction of a moderate TBI in mice using a weight-drop device.

Materials:

-